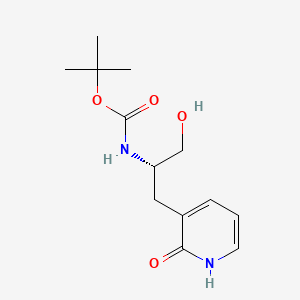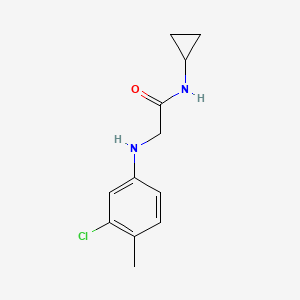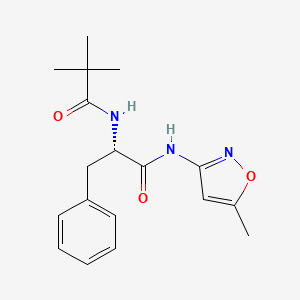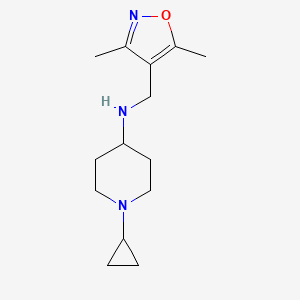
1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine is a compound that features a cyclopropyl group, a piperidine ring, and an isoxazole moietyThe presence of the isoxazole ring, a five-membered heterocyclic structure, is particularly noteworthy as it is commonly found in many commercially available drugs .
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of substituted aldoximes and alkynes under conventional heating conditions. This reaction can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available in large quantities for research and development .
Analyse Des Réactions Chimiques
1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and copper (I) acetylides. These reactions can lead to the formation of different products, such as 3,5-disubstituted isoxazoles . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and selectivity of the products.
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its isoxazole moiety, which is known for its biological activity . . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to bind to biological targets based on its chemical diversity, allowing it to exert its effects . The compound may interfere with cellular processes such as DNA damage repair mechanisms, potentially leading to its use in anticancer therapies .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine can be compared to other similar compounds that feature isoxazole or piperidine moieties. For example, compounds such as 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide have been studied for their potential therapeutic applications . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C14H23N3O |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
1-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C14H23N3O/c1-10-14(11(2)18-16-10)9-15-12-5-7-17(8-6-12)13-3-4-13/h12-13,15H,3-9H2,1-2H3 |
Clé InChI |
WGLUCHYHEQTOHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CNC2CCN(CC2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


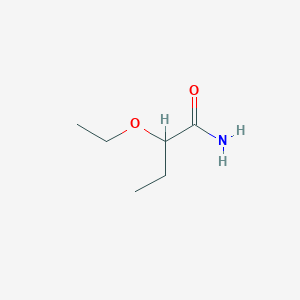
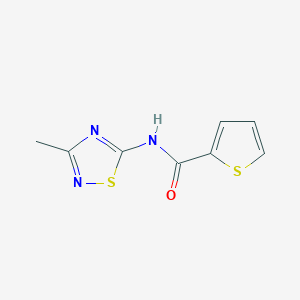
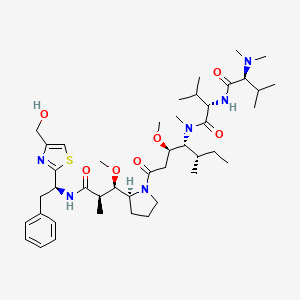
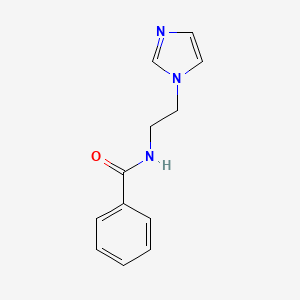
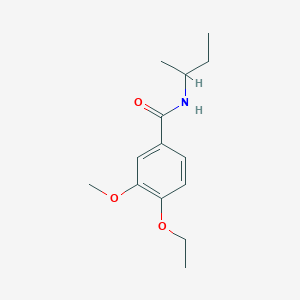
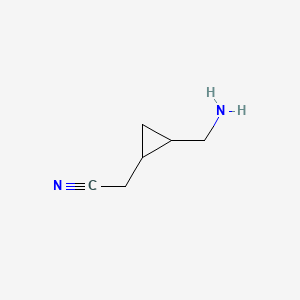
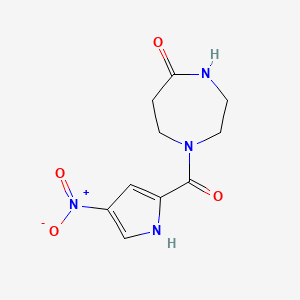
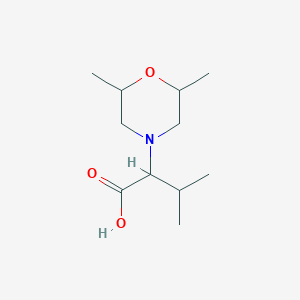
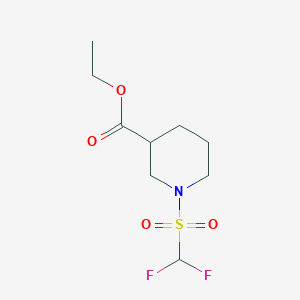
![(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
